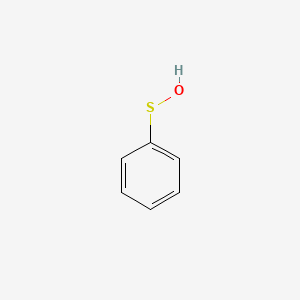

Benzenesulfenic acid

Description

Benzenesulfenic acid (C₆H₅SOH) is an organosulfur compound characterized by a sulfenic acid group (–SOH) attached to a benzene ring. It belongs to the broader class of sulfenic acids (R–SOH), which are intermediates in oxidation-reduction reactions involving thiols (–SH) and sulfinic acids (–SO₂H). The nomenclature of this compound follows IUPAC guidelines, where sulfur-containing acids are named using substitutive prefixes (e.g., "sulfenic") based on the parent hydrocarbon .

Sulfenic acids are inherently unstable due to the electrophilic nature of the sulfur atom and the tendency of the –SOH group to dimerize or undergo further oxidation. This compound is typically generated in situ for synthetic applications, as isolation is challenging .

Properties

CAS No. |

27610-20-4 |

|---|---|

Molecular Formula |

C6H6OS |

Molecular Weight |

126.18 g/mol |

IUPAC Name |

hydroxysulfanylbenzene |

InChI |

InChI=1S/C6H6OS/c7-8-6-4-2-1-3-5-6/h1-5,7H |

InChI Key |

NBADVBNRRHVIAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)SO |

Canonical SMILES |

C1=CC=C(C=C1)SO |

Other CAS No. |

27610-20-4 |

Origin of Product |

United States |

Comparison with Similar Compounds

Chemical Structure and Stability

The stability and reactivity of benzenesulfenic acid are distinct from related sulfur-containing acids, such as sulfinic (C₆H₅SO₂H) and sulfonic (C₆H₅SO₃H) acids, due to differences in oxidation states and molecular geometry:

| Compound | Formula | Oxidation State of S | Stability | Key Structural Features |

|---|---|---|---|---|

| This compound | C₆H₅SOH | +2 | Low (transient) | –SOH group; planar sulfur atom |

| Benzenesulfinic acid | C₆H₅SO₂H | +4 | Moderate | –SO₂H group; tetrahedral sulfur |

| Benzenesulfonic acid | C₆H₅SO₃H | +6 | High | –SO₃H group; fully oxidized sulfur |

| Benzenesulfenoselenoic acid | C₆H₅SSeOH | +2 (S), +4 (Se) | Low | –SSeOH group; mixed chalcogen atoms |

- This compound is prone to dimerization (forming disulfides, e.g., (C₆H₅S)₂) or disproportionation (yielding thiosulfinates or thiosulfonates) .

- Sulfinic acids are more stable due to the –SO₂H group’s resonance stabilization but still participate in condensation reactions (e.g., forming thioanhydrides) .

- Sulfonic acids are highly stable, strong acids used industrially as catalysts and surfactants .

- Sulfenoselenoic acids (e.g., C₆H₅SSeOH) exhibit unique reactivity due to the presence of selenium, which enhances electrophilicity .

This compound

- Acts as a reactive intermediate in electrophilic additions and eliminations. For example:

- Limitations : Its transient nature necessitates in situ generation, complicating isolation .

Sulfinic and Sulfonic Acids

- Sulfinic acids serve as precursors for sulfonamides and thioesters. For instance, benzenesulfinic acid forms thioanhydrides when reacted with sulfonic acids .

- Sulfonic acids are utilized in Friedel-Crafts alkylation and as Brønsted acid catalysts due to their strong acidity and thermal stability .

Comparative Reaction Pathways

- Acid-Catalyzed Hydrolysis :

- Nucleophilic Displacement :

Environmental and Industrial Relevance

Q & A

Basic Research Questions

Q. What are the key structural distinctions between benzenesulfenic acid and its sulfonic/sulfinic analogs, and how do these differences influence reactivity?

- This compound (C₆H₅-SOH) contains a sulfenyl (-SOH) group, distinguishing it from sulfinic (-SO₂H) and sulfonic (-SO₃H) analogs. The reduced oxidation state of the sulfur atom in sulfenic acid makes it more nucleophilic and prone to dimerization or further oxidation. This contrasts with sulfonic acid derivatives, which are stabilized by resonance and are strong acids . Structural differences dictate reactivity in electrophilic substitutions and redox reactions .

Q. What safety protocols are critical when handling reactive sulfur-containing compounds like this compound?

- While direct data on this compound is limited, protocols for related sulfonyl chlorides (e.g., benzenesulfonyl chloride) recommend using chemical-resistant gloves (JIS T 8116), protective eyewear (JIS T 8147), and respiratory masks in well-ventilated areas. Immediate rinsing of contaminated skin/eyes and medical consultation are advised .

Q. How is this compound represented in IUPAC nomenclature, particularly in complex derivatives?

- Sulfenic acids are named with the suffix "-sulfenic acid." For example, a thioanhydride combining benzenesulfenic and benzenesulfinic acids is termed "benzenesulfenic benzene-sulfinic thioanhydride" (C₆H₅-S-S-SO-C₆H₅), following rules for thioanhydride nomenclature .

Advanced Research Questions

Q. What methodologies are employed to stabilize this compound during synthesis, given its inherent instability?

- Stabilization often involves in situ generation under inert atmospheres (N₂/Ar) and low temperatures (0–5°C). Trapping agents like thiophiles (e.g., triphenylphosphine) or sterically hindered bases can prevent dimerization. Spectroscopic monitoring (e.g., Raman or UV-Vis) is critical to track transient intermediates .

Q. How do substituents on the benzene ring modulate the electronic properties and reactivity of this compound?

- Electron-donating groups (e.g., -OCH₃) increase the nucleophilicity of the sulfenyl group, enhancing reactivity toward electrophiles. Conversely, electron-withdrawing groups (e.g., -NO₂) stabilize the sulfenic acid via resonance but reduce its ability to participate in redox reactions. Computational studies (DFT) are recommended to map substituent effects .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

- High-resolution mass spectrometry (HRMS) and tandem MS/MS are used to confirm molecular composition. NMR (¹H, ¹³C, and ³¹P for phosphine adducts) identifies structural features. FT-IR detects S-O and S-H stretches (~2500–2600 cm⁻¹). X-ray crystallography remains challenging due to instability but is feasible with cryogenic techniques .

Q. Can this compound act as a catalyst or intermediate in asymmetric synthesis?

- Sulfenic acids are transient intermediates in oxidation cascades (e.g., cysteine sulfenylation in biochemistry). In organic synthesis, they mediate stereoselective sulfoxide formation. For example, chiral auxiliaries or metal catalysts (e.g., Ti(OiPr)₄) can induce asymmetry during sulfenic acid trapping .

Methodological Guidance

- Synthetic Design : Use benzenethiol (C₆H₅-SH) as a precursor, oxidize selectively with H₂O₂ under controlled pH (3–4) to generate sulfenic acid. Quench with alkenes or alkynes for cycloaddition studies .

- Contradiction Resolution : Conflicting data on stability may arise from solvent polarity (e.g., polar aprotic solvents stabilize via hydrogen bonding). Validate with kinetic assays .

- Data Interpretation : Cross-reference computational (e.g., Gaussian) and experimental (e.g., cyclic voltammetry) data to reconcile reactivity predictions with observed outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.